molecular formula C10H13ClN2O B2704001 2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride CAS No. 1251924-23-8

2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride

Cat. No.: B2704001
CAS No.: 1251924-23-8
M. Wt: 212.68
InChI Key: HYGCUUGLGCQWIP-UHFFFAOYSA-N
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Description

2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its phenoxy group attached to an acetonitrile moiety, with an aminoethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride typically involves the reaction of 4-(1-Aminoethyl)phenol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Catalyst: Acidic or basic catalysts, depending on the specific synthetic route

    Solvent: Common solvents include ethanol, methanol, or water

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Binding: Interacting with cell surface receptors to trigger downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(1-Aminoethyl)phenoxy]acetic acid
  • **2-[4-(1-Aminoethyl)phenoxy]propionitrile
  • **2-[4-(1-Aminoethyl)phenoxy]butyronitrile

Uniqueness

2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride is unique due to its specific structural features, such as the acetonitrile moiety and the aminoethyl substituent. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(1-aminoethyl)phenoxy]acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5,8H,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGCUUGLGCQWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-23-8
Record name 2-[4-(1-aminoethyl)phenoxy]acetonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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